Palmitodiolein Palmitodiolein 1,2-dioleoyl-3-palmitoylglycerol is a triglyceride in which the acyl groups at positions 1 and 2 are specified as oleoyl while that at position 3 is specified as palmitoyl. It is functionally related to a hexadecanoic acid and an oleic acid.
1,2-Dioleoyl-3-palmitoylglycerol has been reported in Celastrus paniculatus with data available.
Brand Name: Vulcanchem
CAS No.: 2190-30-9
VCID: VC20776385
InChI: InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26-
SMILES: Array
Molecular Formula: C55H102O6
Molecular Weight: 859.4 g/mol

Palmitodiolein

CAS No.: 2190-30-9

Cat. No.: VC20776385

Molecular Formula: C55H102O6

Molecular Weight: 859.4 g/mol

* For research use only. Not for human or veterinary use.

Palmitodiolein - 2190-30-9

Specification

CAS No. 2190-30-9
Molecular Formula C55H102O6
Molecular Weight 859.4 g/mol
IUPAC Name [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Standard InChI InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26-
Standard InChI Key JFISYPWOVQNHLS-LBXGSASVSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Introduction

1,2-Dioleoyl-3-palmitoylglycerol is a structured triglyceride composed of two oleic acid (C18:1) residues esterified at the sn-1 and sn-2 positions and one palmitic acid (C16:0) at the sn-3 position. This triacylglycerol (TAG) is notable for its presence in human milk fat and vegetable oils, with significant applications in infant nutrition and lipid research .

Biological Significance

Role in Human Milk

OPO constitutes ~20–30% of total TAGs in human milk, critical for infant development due to:

  • Enhanced calcium absorption: sn-2 palmitate reduces formation of insoluble calcium soaps, improving mineral bioavailability .

  • Gut health: Reduces stool hardness and crying frequency in infants compared to conventional formulas .

  • Bone mineralization: Clinical trials demonstrate 15–20% higher bone mineral density in infants fed OPO-supplemented formulas .

Natural Occurrence

Identified in:

  • Vegetable oils (e.g., palm olein, olive oil)

  • Medicinal plants (Celastrus paniculatus, Coix lacryma-jobi)

Synthesis Methods

Industrial production primarily uses enzymatic interesterification with sn-1,3-regiospecific lipases:

ParameterTypical ConditionsReference
SubstratesTripalmitin + oleic acid
EnzymesRhizomucor miehei lipase
Immobilization SupportMacroporous resin D380
SolventSolvent-free system
Yield60–75% OPO content

Recent advances focus on optimizing immobilization matrices and solvent-free systems to achieve >90% purity .

Applications

  • Infant Formula: Marketed OPO-enriched products include Enfamil Premium and Similac Pro-Advance, showing 40–50% reduction in gastrointestinal discomfort cases .

  • Lipid Metabolism Studies: Used to model intestinal lipid absorption mechanisms due to its sn-2 palmitate configuration .

  • Industrial Uses:

    • Biofilm formation studies

    • Reference standard in chromatographic analysis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator